molecular formula C6H6F3NO4 B7786876 ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

Cat. No.: B7786876
M. Wt: 213.11 g/mol
InChI Key: ZQBIGESTMJGOAX-XCVCLJGOSA-N
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Description

Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms with distinct properties.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted compounds.

Scientific Research Applications

Compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound “ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate” involves its interaction with specific molecular targets and pathways. It acts as a reagent that facilitates the formation of amides, carbamates, and ureas by converting amines into these compounds . The molecular targets include nucleophiles such as amines and alcohols, which react with the compound to form the desired products.

Comparison with Similar Compounds

  • Carbonyldiimidazole
  • Phosgene
  • Imidazole derivatives

These compounds share similarities in their chemical structure and reactivity but differ in their specific applications and properties.

Properties

IUPAC Name

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h13H,2H2,1H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBIGESTMJGOAX-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (3.822 g, 20.75 mmol) in glacial acetic acid was added dropwise with an aqueous solution of sodium nitrite (4 ml, 20.75 mmol) while maintaining the temperature at 0˜5° C. Upon completion of the addition, 1 ml of water was added. The reaction mixture was stirred in an ice-water bath for 30 minutes and at room temperature for another 3 hours. The solution of 4,4,4-trifluoro-2-hydroxyimino-3-oxo-butyric acid ethyl ester was obtained which was used as such.
Quantity
3.822 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (0.29 mmol) in 35 mL of water was added dropwise over 50 minutes to a stirred, ice-cooled solution of 22.8 g of ethyl 4,4,4-trifluoroacetoacetate (0.12 mmol) in 30 mL of acetic acid. The reaction was continued for 2 hours, with gradual warming to 15° C. Water and acetic acid were removed under reduced pressure (azeotroped with toluene). The crude product was partitioned between ethyl acetate and saturated aqueous potassium hydrogen carbonate solution. The layers were separated. The ethyl acetate layer was washed with saturated aqueous potassium hydrogen carbonate solution and brine, dried over sodium sulfate and concentrated to yield 21.4 g of the title A compound as a light yellow oil.
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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